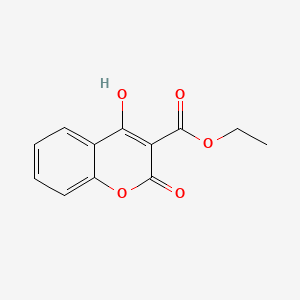

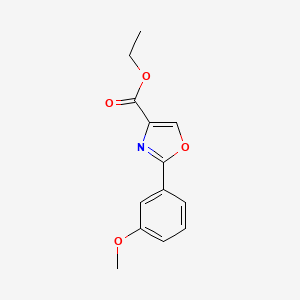

4-ヒドロキシ-2-オキソ-2H-クロメン-3-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CL-2660は、CAS番号853694-34-5を持つ化学化合物です。 それは、化学、生物学、医学、および産業を含むさまざまな分野でのユニークな特性と用途で知られています .

科学的研究の応用

Chemistry: In chemistry, CL-2660 is used as a reagent in various synthetic processes. Its unique reactivity makes it valuable for the development of new compounds and materials .

Biology: In biological research, CL-2660 is used to study cellular processes and molecular interactions. It has been employed in experiments to understand the mechanisms of various biological pathways .

Medicine: CL-2660 has shown potential in medical research, particularly in the development of new therapeutic agents. Its unique properties make it a candidate for drug discovery and development .

Industry: In the industrial sector, CL-2660 is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in industrial processes .

作用機序

CL-2660の作用機序には、特定の分子標的と経路との相互作用が含まれます。それは、特定の酵素の阻害剤または活性剤として作用し、さまざまな生化学プロセスに影響を与える可能性があります。 詳細な作用機序は、通常、実験的および計算的方法を通じて研究されます .

準備方法

合成経路と反応条件: CL-2660の合成には、特定の試薬と反応条件の使用を含むいくつかのステップが含まれます。 詳細な合成経路と反応条件は、多くの場合、企業秘密であり、製造元によって異なる場合があります .

工業生産方法: CL-2660の工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用して大規模な合成を行います。 このプロセスには、業界標準を満たすための精製、結晶化、および品質管理などのステップが含まれる場合があります .

化学反応の分析

反応の種類: CL-2660は、酸化、還元、および置換を含むさまざまな化学反応を受けます。 これらの反応は、さまざまな分野でのその用途に不可欠です .

一般的な試薬と条件: CL-2660の反応で使用される一般的な試薬には、酸化剤、還元剤、および触媒が含まれます。 温度、圧力、および溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます .

形成される主な生成物: CL-2660の反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 これらの生成物は、しばしば、それらのユニークな化学的および物理的特性によって特徴付けられます .

科学研究の応用

化学: 化学において、CL-2660は、さまざまな合成プロセスで試薬として使用されます。 その独特の反応性は、新しい化合物と材料の開発に役立ちます .

生物学: 生物学的研究では、CL-2660は、細胞プロセスと分子相互作用を研究するために使用されます。 それは、さまざまな生物学的経路のメカニズムを理解するための実験で使用されてきました .

医学: CL-2660は、特に新しい治療薬の開発において、医学研究で可能性を示しています。 その独特の特性は、創薬と開発の候補です .

産業: 産業分野では、CL-2660は、医薬品、農薬、および特殊化学薬品を含むさまざまな製品の生産に使用されます。 その汎用性と反応性は、工業プロセスで貴重な成分となっています .

類似化合物との比較

類似化合物: CL-2660に類似した化合物には、二酸化塩素や塩素酸カリウムなどの他の塩素含有化合物があります。 これらの化合物は、いくつかの化学的特性を共有していますが、特定の用途と反応性において異なります .

独自性: CL-2660は、その特定の化学構造と反応性のために独自です。 さまざまな化学反応を受ける能力と、複数の分野での用途は、それを他の類似の化合物とは異なるものにします .

結論

CL-2660は、化学、生物学、医学、および産業で用途を持つ、汎用性があり価値のある化合物です。その独特の特性と反応性は、科学研究と工業生産で興味の対象となっています。

特性

IUPAC Name |

ethyl 4-hydroxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGGBDBRGYOOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171245 |

Source

|

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-20-1 |

Source

|

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1821-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isoxazolo[5,4-d]pyrimidine, 3-nitroso- (9CI)](/img/new.no-structure.jpg)

![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

![2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride](/img/structure/B593260.png)

![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)